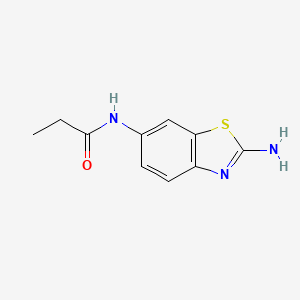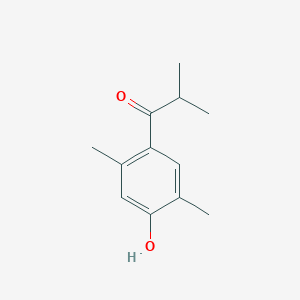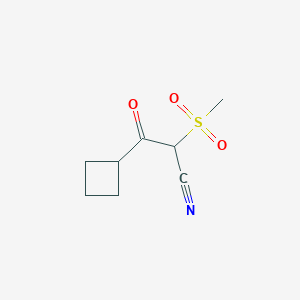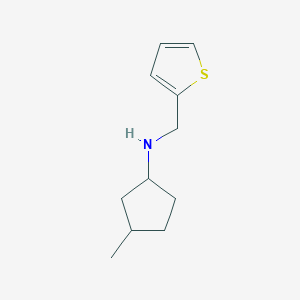![molecular formula C8H15N3O B13319833 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloro-1-(propan-2-yl)-1H-imidazole with 2-aminoethanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Imidazoline derivatives
Substitution: Various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methylpropan-1-ol
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 1-Amino-3-methoxypropan-2-ol
Uniqueness
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential for various modifications. This compound’s ability to interact with biological targets makes it a valuable candidate for therapeutic research and development.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-amino-2-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-4-3-10-8(11)7(9)5-12/h3-4,6-7,12H,5,9H2,1-2H3 |
Clave InChI |
NYTYRVMCBGVSRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)


![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)


